benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate
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Overview
Description
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate is a complex organic compound with the molecular formula C19H21IN2O3 and a molecular weight of 452.28611 g/mol . This compound is characterized by the presence of a benzyl group, a tert-butyl group, and an iodobenzoyl group attached to a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions . The process begins with the bromination of a suitable precursor, followed by the protection of the benzyl group. The final step involves a halogen exchange reaction to introduce the iodine atom into the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective groups and halogen exchange reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups through halogen exchange reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, halogen exchange reactions can produce compounds with different halogen atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety allows it to form stable complexes with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: A similar compound with a hydrazinecarboxylate moiety, used in the synthesis of various organic molecules.
tert-Butyl (substituted benzamido)phenylcarbamate: Another related compound with anti-inflammatory properties.
Uniqueness
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific scientific research applications where its particular reactivity and interactions are required .
Properties
Molecular Formula |
C19H21IN2O3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate |
InChI |
InChI=1S/C19H21IN2O3/c1-19(2,3)22(17(23)15-11-7-8-12-16(15)20)21-18(24)25-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,24) |
InChI Key |
SWBRPLFTVLPZNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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